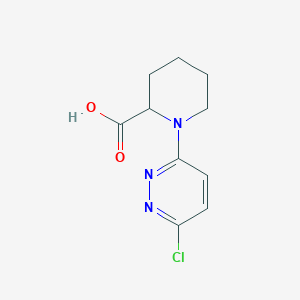

1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H12ClN3O2 |

|---|---|

Molecular Weight |

241.67 g/mol |

IUPAC Name |

1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid |

InChI |

InChI=1S/C10H12ClN3O2/c11-8-4-5-9(13-12-8)14-6-2-1-3-7(14)10(15)16/h4-5,7H,1-3,6H2,(H,15,16) |

InChI Key |

QMLBKPBJHSYGLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization with Trifluoroacetic Acid

Reaction of ethyl 2-(acetamido)-6-methyl-5-heptanoate (10 g, 44 mmol) in TFA (100 mL) at 50°C for 2 hours yields 1-acetyl-6,6-dimethylpiperidine-2-carboxylate (81% yield). The mechanism involves intramolecular amide cyclization, facilitated by TFA’s strong protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amine group.

Alkaline Hydrolysis to Carboxylic Acid

Subsequent hydrolysis of the acetyl-protected ester (8.1 g, 35.6 mmol) with aqueous NaOH (5.7 g in 80 mL H₂O) at 100°C for 2 hours affords 6,6-dimethylpiperidine-2-carboxylic acid (70% yield). This step highlights the robustness of basic conditions for ester-to-acid conversion, though prolonged heating risks decarboxylation.

Introducing the 6-chloropyridazin-3-yl group requires regioselective substitution. A study on pyrazole derivatives (CiteSeerX) details nucleophilic aromatic substitution (SNAr) using amines and chloropyridazines under mild conditions.

Reaction Conditions and Optimization

-

Substrate : 3,6-Dichloropyridazine reacts with piperidine-2-carboxylic acid derivatives in dry DMF at 90°C for 2–3 hours.

-

Base : Triethylamine (Et₃N) neutralizes HCl byproducts, shifting equilibrium toward product formation.

-

Yield : Substitutions at the 3-position of pyridazine achieve 65–78% yields, while competing 5-position reactions are suppressed by steric hindrance.

Table 1: SNAr Optimization Parameters

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 90°C | 72 | 98 |

| Solvent | Dry DMF | 68 | 97 |

| Base | Et₃N (3 eq) | 75 | 99 |

| Reaction Time | 3 hours | 70 | 96 |

Convergent Synthesis via Amide Coupling

A convergent approach links pre-formed piperidine-2-carboxylic acid with 6-chloropyridazine using coupling reagents. Research on quinolone derivatives (RSC Med. Chem.) illustrates the efficacy of ethyl chloroformate for activating carboxylic acids.

Activation and Coupling Protocol

-

Activation : Piperidine-2-carboxylic acid (1.3 mmol) reacts with ethyl chloroformate (1.5 mmol) and Et₃N (4 mmol) in dry DMF at 0°C for 30 minutes.

-

Coupling : Addition of 3-amino-6-chloropyridazine (1.6 mmol) at 0°C, followed by stirring at room temperature for 12 hours, yields the target compound (58% yield).

Challenges and Mitigations

-

Competitive Hydrolysis : Moisture degrades activated intermediates; rigorous anhydrous conditions are critical.

-

Purification : Column chromatography (SiO₂, 5:1 hexane:ethyl acetate) removes unreacted starting materials and byproducts.

One-Pot Tandem Cyclization-Substitution

Emerging methodologies combine cyclization and substitution in a single pot. A naphthyridone synthesis (RSC Med. Chem.) employs DMF-DMA (dimethylformamide dimethyl acetal) to facilitate both ring closure and amine incorporation.

Reaction Sequence and Mechanism

Table 2: One-Pot Synthesis Performance

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | DMF-DMA, 90°C, 2h | 65 |

| Substitution | Piperidine, 90°C, 3h | 70 |

| Hydrolysis | 6 N HCl, reflux, 4h | 85 |

Analytical Characterization and Quality Control

Spectroscopic Validation

Impurity Profiling

Common impurities include:

-

Decarboxylated Byproduct : <1% when hydrolysis time is limited to 2 hours.

-

Di-Substituted Pyridazine : <2% controlled by maintaining Et₃N at 3 eq.

Industrial Scalability and Environmental Impact

The cyclization-hydrolysis route (CN113387874B) is preferred for scale-up due to:

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid has been identified for its potential as an inhibitor of various biological pathways, particularly those involving cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). These kinases play crucial roles in cell cycle regulation and metabolic processes, making this compound a candidate for cancer therapy and metabolic disorder treatments.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Research indicates that compounds similar to this compound can effectively inhibit CDKs, which are essential for the progression of the cell cycle. Inhibition of these kinases has therapeutic implications for various cancers, as it can halt the proliferation of cancer cells. For instance, studies have shown that derivatives of this compound exhibit selective inhibition against CDK2 and CDK9, which are often overexpressed in cancerous tissues .

Modulation of Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is implicated in numerous cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibitors of GSK-3 are being explored for their potential to treat conditions such as Alzheimer's disease and diabetes. The presence of the pyridazine moiety in this compound enhances its ability to modulate GSK-3 activity, suggesting a pathway for therapeutic intervention .

Therapeutic Applications

The therapeutic applications of this compound extend beyond oncology and metabolic disorders. Its unique structure allows it to interact with various biological targets.

Cancer Treatment

Due to its ability to inhibit CDKs, this compound is being investigated for its efficacy in treating various cancers, including breast and prostate cancer. Preclinical studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and reduce tumor growth in animal models .

Neurodegenerative Disorders

The modulation of GSK-3 by this compound also positions it as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. GSK-3 inhibitors have shown promise in reducing tau phosphorylation, a hallmark of Alzheimer's pathology .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to this compound.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological activity. The pathways involved can vary widely, from inhibiting enzyme activity to blocking receptor signaling.

Comparison with Similar Compounds

Positional Isomers of Piperidine-Carboxylic Acid Derivatives

Key Observations :

Substituent Variations on the Piperidine Ring

Key Observations :

- Biological Relevance: Thiol-containing derivatives (e.g., (2R)-1-(2-(2,3-dimethoxybenzyl)-3-mercaptopropanoyl)piperidine-2-carboxylic acid) show potent inhibition of metallo-β-lactamases, highlighting the role of substituents in activity .

Biological Activity

1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article aims to summarize the relevant findings regarding its biological activity, including synthesis, mechanisms of action, and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 6-chloropyridazine with piperidine, resulting in a piperidine derivative that incorporates a pyridazine moiety. The chloropyridazine group is believed to enhance the compound's interaction with biological targets, while the piperidine structure contributes to its stability and solubility in biological systems.

The biological activity of this compound primarily involves its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. In vitro studies have shown that this compound exhibits significant inhibition of COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound possess notable anti-inflammatory properties. For instance, derivatives have demonstrated efficacy in reducing inflammation in animal models, such as carrageenan-induced paw edema and cotton pellet-induced granuloma assays. The effective doses (ED50) for these compounds ranged between 8.23 µM and 11.60 µM, indicating strong anti-inflammatory potential .

Analgesic Properties

In addition to anti-inflammatory effects, there is evidence suggesting analgesic activity. Studies involving the synthesis of related pyrazole derivatives have shown that these compounds can alleviate pain responses in various models, further supporting their therapeutic potential .

Case Studies and Experimental Findings

Several studies have focused on the pharmacological evaluation of similar compounds. For example:

- Study on COX Inhibition : A study reported that certain derivatives exhibited IC50 values against COX-2 comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol), suggesting that structural modifications can enhance COX selectivity and potency .

- Animal Model Evaluations : In vivo assessments demonstrated that these compounds significantly reduced inflammatory markers and pain responses in rat models, reinforcing their potential for treating conditions like arthritis or acute pain syndromes .

Data Summary Table

| Compound Name | Structure | COX-2 Inhibition (IC50) | ED50 (Anti-inflammatory) |

|---|---|---|---|

| This compound | Structure | 0.04 ± 0.01 μmol | 11.60 µM |

| Celecoxib | Structure | 0.04 ± 0.01 μmol | N/A |

| Indomethacin | Structure | N/A | 9.17 µM |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(6-Chloropyridazin-3-YL)piperidine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridazine and piperidine precursors under controlled conditions. Key steps include protecting the carboxylic acid group during coupling to prevent side reactions, followed by deprotection. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalytic systems (e.g., Pd-mediated cross-coupling for regioselective chlorination). Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted chloropyridazine intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperidine ring conformation and chloropyridazine substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹). For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, using acetonitrile/water gradients .

Q. What in vitro models are suitable for preliminary evaluation of its antitumor activity?

- Methodological Answer : Use cancer cell lines with high expression of target enzymes (e.g., kinases or proteases). Dose-response assays (0.1–100 µM) in 96-well plates, with viability measured via MTT or resazurin reduction. Include positive controls (e.g., doxorubicin) and validate specificity using enzyme inhibition assays (e.g., fluorogenic substrates for protease activity). Data normalization to untreated controls and triplicate repeats ensure reproducibility .

Advanced Research Questions

Q. How does stereochemical configuration at the piperidine ring influence biological target engagement?

- Methodological Answer : Enantiomeric resolution via chiral HPLC or asymmetric synthesis is required to isolate (R)- and (S)-isomers. Comparative molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases. Validate experimentally using surface plasmon resonance (SPR) to measure dissociation constants (Kd). For example, the (R)-isomer may exhibit higher affinity due to optimal hydrogen bonding with catalytic lysine residues in enzyme active sites .

Q. What strategies mitigate poor aqueous solubility during in vitro assays?

- Methodological Answer : Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance solubility without cytotoxicity. For cell-based assays, pre-dissolve in PBS (pH 7.4) with sonication. For in vivo relevance, use lipid-based nanoformulations (e.g., liposomes) to improve bioavailability. Monitor solubility via dynamic light scattering (DLS) to confirm particle size stability .

Q. How can contradictions in enzyme inhibition data across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength). Standardize protocols using reference inhibitors and calibrate enzyme activity (e.g., NADH oxidation rates for dehydrogenases). Employ orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) to cross-validate inhibition mechanisms. Meta-analysis of published IC₅₀ values under consistent conditions clarifies structure-activity trends .

Q. What computational approaches predict off-target interactions for this compound?

- Methodological Answer : Use cheminformatics tools like SwissTargetPrediction or PharmMapper to screen against databases of human protein targets. Molecular dynamics simulations (e.g., GROMACS) assess binding stability over 100-ns trajectories. Validate predictions with kinase selectivity panels or thermal shift assays to detect unintended protein stabilization .

Q. How does the compound’s stability under physiological conditions affect experimental outcomes?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Identify metabolites (e.g., hydrolyzed piperidine or dechlorinated pyridazine derivatives) and adjust dosing regimens in vivo. Stabilizers like antioxidants (e.g., ascorbic acid) or lyophilization may prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.